Home > Products > Screening Compounds P62985 > 2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid
2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid - 858208-28-3

2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid

Catalog Number: EVT-6287819
CAS Number: 858208-28-3
Molecular Formula: C12H16O4
Molecular Weight: 224.3
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (Z)-(±)-2-(3,5-Dimethoxyphenyl)-4-(4-methoxybenzylidene)tetrahydrofuran-3-carboxylic Acid []

  • Compound Description: This compound is a tetrahydrofuran derivative featuring a 3,5-dimethoxyphenyl group at the 2-position and a 4-methoxybenzylidene substituent at the 4-position. Its crystal structure, determined through X-ray diffraction, reveals stabilization by intermolecular C-H…O hydrogen bonding interactions. []

2. 1-(3,5-Dimethoxyphenyl)-2-{2-[(3,5-dimethoxyphenyl)hydroxymethyl]-4-methoxyphenyl}ethanol []

  • Compound Description: This molecule is formed by a Grignard reaction involving 4-methoxybenzylmagnesium chloride and 3,5-dimethoxybenzaldehyde. Notably, it possesses two identical 3,5-dimethoxyphenyl groups and two hydroxyl groups capable of intramolecular hydrogen bonding. []

3. 4-[2-(3,5-Dimethoxyphenyl)vinyl]pyridine (DPVP) []

  • Compound Description: DPVP, a resveratrol analog, exhibits potent anti-obesity properties. Studies in 3T3-L1 cells demonstrated its ability to inhibit adipocyte differentiation and fatty acid synthase expression, showing even greater efficacy than resveratrol at specific concentrations. []

4. N6-[2-(3,5-Dimethoxyphenyl)-2-(2-methylphenyl)ethyl]adenosine [, ]

  • Compound Description: This compound is a potent and selective adenosine A2 receptor agonist. Its synthesis involves using (chloro-6 ribofuranosyl-9) purine as a starting material. [] A detailed procedure for its synthesis and resolution, along with its conversion into related adenosine agonists, is available. []

5. 5′-N-Ethyl Ribofuranuronamide Derivative of N6-[2-(3,5-Dimethoxyphenyl)-2-(2-methylphenyl)ethyl]adenosine []

  • Compound Description: This compound is a uronamide derivative of the potent adenosine A2 receptor agonist N6-[2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)ethyl]adenosine. It's synthesized through a multi-step process starting with the preparation and resolution of 2-(3,5-dimethoxyphenyl)-2-(2-methylphenyl)ethylamine. []

6. N-(2-(3,5-Dimethoxyphenyl)benzoxazole-5-yl)benzamide Derivatives []

  • Compound Description: This series of compounds was designed and synthesized to develop selective COX-2 inhibitors with anti-inflammatory properties. Several derivatives exhibited potent COX-2 inhibitory activity in vitro (IC50 < 1 μM), with some demonstrating significant anti-inflammatory effects in vivo in a carrageenan-induced rat paw edema model. []

7. threo-1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol and 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1-propanone--Methanol (1/1) []

  • Compound Description: These two compounds are lignin model compounds of the beta-O-4 type. Their crystal structures have been analyzed, revealing insights into the structural characteristics of lignin-related molecules. []

8. 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol []

  • Compound Description: This stilbene derivative, isolated from Sphaerophysa salsula, exhibits potent antioxidant activity. Its chemical synthesis has been achieved, and its spectral data align well with those of the naturally occurring compound. []

9. 1-(3,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)ethyl Ethanoate []

  • Compound Description: This compound has been studied for its photochemical behavior in alcoholic solvents, specifically methanol and 2,2,2-trifluoroethanol. This research focuses on understanding potential carbocation rearrangements induced by light exposure. []

10. 2-{[(4-Hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl Acetic Acid []

  • Compound Description: Synthesized via a Thia-Michael addition, this compound incorporates a 4-hydroxy-3,5-dimethoxyphenyl group within its structure. It displays antibacterial and antifungal activities in vitro and has been docked into the active site of the MurB protein of Staphylococcus aureus, suggesting a potential mechanism for its antimicrobial effects. []

11. 2-(3,5-Dimethoxyphenyl)-3-methyloctane []

  • Compound Description: This compound represents a family of four stereoisomers synthesized as part of a research program focusing on tetrahydrocannabinol analogs. The synthesis involved preparing and separating isomers of alpha-n-amyl-beta-methyl-3,5-dimethoxyhydrocinnamic acid and converting them into the target 2-(3,5-dimethoxyphenyl)-3-methyloctane isomers. []

12. 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(2-methoxyphenoxy)-1,3-propanediol []

  • Compound Description: This compound has been the subject of single-crystal X-ray diffraction studies and ab initio molecular orbital calculations to understand its electronic structure, conformation, and reactivity. The results provide insights into the chemical behavior of this molecule. []

13. 3-Hydroxy-2-[(4-hydroxy-3,5-dimethoxyphenyl)(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)methyl]-5,5-dimethylcyclohex-2-en-1-one []

  • Compound Description: The crystal structure of this compound, determined by X-ray diffraction, reveals the presence of intramolecular hydrogen bonding interactions between its hydroxyl and ketone groups. These interactions contribute to the overall stability and conformation of the molecule. []

14. (E)-1-(1-Bromo-2-naphthyl)-2-(3,5-dimethoxyphenyl)ethene [, ]

  • Compound Description: This stilbene derivative, synthesized via a Wittig reaction, is characterized by a trans configuration across its double bond. Its structure has been confirmed through X-ray crystallography. This compound serves as a precursor for osmium-mediated enantioselective dihydroxylation, leading to optically active 1,2-diols. [, ]

15. 2-(2,4-Dimethoxyphenyl)-1,1-d2-ethyl and 2-(3,5-Dimethoxyphenyl)-1,1-d2-ethyl p-Bromobenzenesulfonates [, ]

  • Compound Description: These compounds are deuterium-labeled analogs used to study solvolysis reactions and investigate the mechanisms of carbocation formation and rearrangement. The research focuses on understanding the role of neighboring group participation and the influence of substituents on reaction rates. [, ]

16. 3-(4'-Hydroxyl-3',5'-dimethoxyphenyl)propionic Acid (HDMPPA) [, , ]

  • Compound Description: Identified as an active component of kimchi, HDMPPA demonstrates potent antioxidant and anti-atherosclerotic properties. In vitro studies reveal its ability to inhibit low-density lipoprotein oxidation and scavenge free radicals. Animal studies demonstrate its efficacy in reducing atherosclerotic lesion formation in hypercholesterolemic rabbits and apolipoprotein E knockout mice. [, , ]

17. 1-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(4-hydroxy-3-methoxyphenyl)-1-propanone and 2-(4-Hydroxy-3,5-dimethoxyphenyl)-1-(4-hydroxy-3-methoxyphenyl)-1-propanone []

  • Compound Description: These isomeric compounds are formed during the acid treatment of birch lignin. Their formation elucidates the structure and degradation pathways of lignin, a complex polymer found in plant cell walls. []

18. 4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine []

  • Compound Description: The crystal structure of this pyrimidine derivative reveals the presence of intermolecular N—H…N and N—H…O hydrogen bonds, which contribute to its crystal packing arrangement. []

19. [Et3NH][Fe(HL)2] [H3L = L-2-(3,5-Di-tert-butyl-2-hydroxybenzylamino)succinic Acid] []

  • Compound Description: This iron complex, containing a potentially tetradentate ligand derived from L-2-(3,5-di-tert-butyl-2-hydroxybenzylamino)succinic acid, has been synthesized and structurally characterized. It exhibits catalytic activity in the photodegradation of various dyes (methylene blue, malachite green, crystal violet, and rhodamine B) in aqueous solutions containing hydrogen peroxide under visible light irradiation. []

20. Derivatives of 3,5-Dinitro-4-methoxyamino-benzoic Acid []

  • Compound Description: These derivatives, synthesized by coupling 3,5-dinitro-4-methoxyamino-benzoic acid with various amines, exhibit antimicrobial and anti-proliferative activities. They show efficacy against both planktonic and biofilm-embedded Gram-positive bacteria and fungi. Some derivatives also demonstrate anti-proliferative effects on HCT8 cells, inducing apoptosis and cell cycle arrest. []

21. 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902) []

  • Compound Description: RX-5902 is a novel anti-cancer agent demonstrating potent growth inhibition against various human cancer cell lines. Its mechanism of action involves interfering with β-catenin function by binding to Y593 phospho-p68 RNA helicase, ultimately leading to the downregulation of β-catenin-regulated genes involved in cell proliferation and survival. []

22. 2-(4-(5,6-Methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic Acid (MHY2013) []

  • Compound Description: MHY2013, a novel peroxisome proliferator-activated receptor (PPAR) pan agonist, demonstrates therapeutic potential in addressing metabolic disorders. In db/db mice, MHY2013 effectively improves insulin resistance, dyslipidemia, and hepatic steatosis without causing weight gain or organ toxicity. Its mechanism involves activating PPAR subtypes, promoting fatty acid oxidation, and increasing insulin-sensitizing hormone levels. []

23. Bis(3,5-dimethoxyphenyl)phosphinic Acid []

  • Compound Description: The crystal structure of this phosphinic acid derivative, characterized by X-ray diffraction, reveals the presence of intermolecular O—H⋯O hydrogen bonds, forming chains along the b-axis. These chains are further interconnected by C—H⋯π and π–π interactions, resulting in a three-dimensional network within the crystal lattice. []

24. (Z)-5-[2-(Benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole and (Z)-5-[2-(Benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole []

  • Compound Description: These structurally similar compounds, both featuring a tetrazole ring linked to a benzothiophene moiety via an ethenyl bridge, have been characterized through X-ray crystallography. Their structures reveal the formation of hydrogen-bonded chains involving tetrazole rings, influencing their crystal packing arrangements. []

25. 3-(3,5-Dimethoxyphenyl)sydnone []

  • Compound Description: This compound has been studied in the context of halogenation reactions, specifically bromination. Unlike many 3-arylsydnones that undergo halogenation at the 4-position of the sydnone ring, this compound exhibits reactivity on the aryl substituent due to the activating effect of the methoxy groups. []

26. N-Hexyl-3-(4-hydroxy-3,5-dimethoxyphenyl)propanamide []

  • Compound Description: This compound, a derivative of hydrosinapic acid, features an extended alkyl chain (hexyl) for increased lipophilicity. Its crystal structure, determined by X-ray crystallography, reveals a two-dimensional network stabilized by N—H⋯O and O—H⋯O hydrogen bonding interactions. []

27. 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methylpropanoic Acid (Win 35,833) []

  • Compound Description: Win 35,833 is readily absorbed after oral administration, reaching peak plasma concentrations within 2 hours in rats, monkeys, and humans. It is primarily eliminated via the kidneys in monkeys and humans and through fecal excretion in rats. It extensively binds to plasma proteins and is metabolized to glucuronide conjugates. []

28. 2-(4-Hydroxy-3,5-dimethoxyphenyl)-1H-phenanthro[9,10-d]imidazole Methanol Solvate []

  • Compound Description: This compound, synthesized from 9,10-phenanthraquinone, 4-hydroxy-3,5-dimethoxybenzaldehyde, and ammonium acetate, forms a two-dimensional network in its crystal structure through a combination of N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds. []

29. Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)-4-(2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (CXL017) [, ]

  • Compound Description: CXL017, derived from a dual Bcl-2 and SERCA inhibitor, exhibits selective cytotoxicity toward multidrug-resistant (MDR) cancer cells. It effectively suppresses tumor growth in vivo and resensitizes MDR cancer cells to standard therapies. Mechanistically, CXL017 modulates Bcl-2 family proteins and reduces endoplasmic reticulum calcium content, contributing to its efficacy against MDR cancers. [, ]

30. (E)-4-(3-(3,5-Dimethoxyphenyl)allyl)-2-methoxyphenol []

  • Compound Description: This compound, an analog of the anti-cancer agent (E)-2,4-bis(p-hydroxyphenyl)-2-butenal, demonstrates potent anti-cancer activity both in vitro and in vivo. It induces apoptosis in colon cancer cells through the activation of Fas and death receptor 3, mediated by inhibiting STAT3 and NF-κB signaling pathways. It effectively inhibits colon tumor growth in mice. []

31. 2-Amino-3-[18F]fluoro-2-methylpropanoic acid ([18F]FAMP) and 3-[18F]fluoro-2-methyl-2-(methylamino)propanoic acid ([18F]N-MeFAMP) [, ]

  • Compound Description: These fluorinated analogs of alpha-aminoisobutyric acid have been radiolabeled with fluorine-18 for potential use as PET imaging agents for brain tumors. They are transported into tumor cells primarily through the system A amino acid transport system. Biodistribution studies in rats bearing intracranial gliosarcoma tumors showed high tumor uptake and good tumor-to-normal brain ratios. [, ]

32. Bioconjugates of 1′‐Aminoferrocene‐1‐carboxylic Acid with (S)‐3‐Amino‐2‐methylpropanoic Acid (Aib) and L‐Alanine []

  • Compound Description: These bioconjugates, formed by combining 1'-aminoferrocene-1-carboxylic acid (Fca) with (S)-3-amino-2-methylpropanoic acid (Aib) and L-alanine, provide insights into the structural consequences of incorporating the β-amino acid Aib into peptides. Spectroscopic studies and theoretical calculations suggest that the introduction of Aib can induce helix inversion and alter the stability of secondary structures compared to peptides containing only L-alanine. []

33. 3-Cyano-4-hydroxybenzoic Acid [1-(2,3,5,6-Tetramethylbenzyl)-1H-indol-4-ylmethylene]hydrazide []

  • Compound Description: This compound is a potent human glucagon receptor (hGluR) antagonist identified through medicinal chemistry efforts and targeted library screening. It exhibits excellent binding affinity to the hGluR, inhibits glucagon-stimulated glucose production in rat hepatocytes, and displays favorable oral bioavailability in dogs. Its low in vitro metabolic turnover makes it a promising candidate for further development as a therapeutic agent for metabolic disorders. []

Properties

CAS Number

858208-28-3

Product Name

2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid

Molecular Formula

C12H16O4

Molecular Weight

224.3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.